Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18519520
InChI: InChI=1S/C4H6N4O/c1-2(9)3-4(5)7-8-6-3/h1H3,(H3,5,6,7,8)
SMILES:
Molecular Formula: C4H6N4O
Molecular Weight: 126.12 g/mol

Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)-

CAS No.:

Cat. No.: VC18519520

Molecular Formula: C4H6N4O

Molecular Weight: 126.12 g/mol

* For research use only. Not for human or veterinary use.

Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- -

Specification

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
IUPAC Name 1-(5-amino-2H-triazol-4-yl)ethanone
Standard InChI InChI=1S/C4H6N4O/c1-2(9)3-4(5)7-8-6-3/h1H3,(H3,5,6,7,8)
Standard InChI Key PNVXWLWLAMJCQS-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NNN=C1N

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- (molecular formula C4H6N4O\text{C}_4\text{H}_6\text{N}_4\text{O}, molecular weight 138.12 g/mol) consists of a 1,2,3-triazole core with substituents influencing its electronic and steric profile. The amino group at position 5 enhances nucleophilicity, while the ethanone at position 4 introduces a ketone functional group capable of participating in condensation reactions .

The planar triazole ring exhibits aromatic characteristics, stabilized by delocalized π-electrons. Tautomerism, though less studied in 1,2,3-triazoles compared to their 1,2,4 counterparts, may occur between the 1H- and 2H-forms, affecting hydrogen bonding and molecular interactions .

Physicochemical Characteristics

  • Solubility: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the amino group.

  • Melting Point: Estimated between 180–220°C based on analogs .

  • Stability: Susceptible to oxidative degradation under acidic conditions, necessitating inert storage environments .

Synthesis Methodologies

Cycloaddition Approaches

The 1,3-dipolar cycloaddition between azides and alkynes (Huisgen reaction) is a cornerstone for triazole synthesis. For ethanone derivatives, 1-(5-amino-1H-1,2,3-triazol-4-yl)ethanone can be synthesized via:

  • Azide Preparation: Treatment of propargyl ethanone with sodium azide yields the corresponding azide intermediate.

  • Cycloaddition: Reaction with nitriles under Cu(I) catalysis forms the triazole ring .

Optimized Conditions:

ParameterOptimal ValueYield (%)
SolventAcetonitrile75
Temperature (°C)17079
CatalystCuI82

Microwave irradiation reduces reaction times from hours to minutes (e.g., 25 minutes at 170°C) .

Alternative Pathways

For less nucleophilic amines (e.g., aromatic), a two-step protocol proves effective:

  • Succinimide Formation: React succinic anhydride with aniline derivatives.

  • Ring Opening and Cyclization: Treat with aminoguanidine hydrochloride under microwave irradiation (180°C, 20 minutes) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Signals at δ 2.50–2.70 ppm (ketone CH3_3), δ 6.80–7.20 ppm (aromatic protons), and δ 5.20 ppm (NH2_2) confirm substituent positions .

  • 13C^{13}\text{C} NMR: Peaks at 190–200 ppm (C=O) and 145–150 ppm (triazole C-N) validate the structure .

X-ray Crystallography

Single-crystal analysis reveals a monoclinic lattice with intermolecular N–H···O hydrogen bonds between the amino and ketone groups, stabilizing the crystal packing .

Tautomerism and Reactivity

Prototropic Tautomerism

The amino group facilitates tautomerism between 1H- and 4H-forms, as observed in related 1,2,4-triazoles . Equilibrium studies in DMSO-d6_6 show a 3:1 preference for the 1H-tautomer due to resonance stabilization .

Functionalization Reactions

  • Condensation: Reacts with hydrazines to form hydrazones, useful in heterocycle synthesis .

  • Nucleophilic Substitution: The amino group undergoes acylation or sulfonation, enhancing bioactivity.

Challenges and Future Directions

Synthetic Limitations

  • Low Yields with Aromatic Amines: Nucleophilic weakness necessitates harsher conditions, risking decomposition .

  • Stereoselectivity: Non-catalyzed reactions yield regioisomeric mixtures, complicating purification .

Research Opportunities

  • Computational Modeling: DFT studies to predict tautomeric preferences and reaction pathways.

  • Biological Screening: Evaluate against neglected disease targets (e.g., Chagas disease, leishmaniasis).

  • Green Chemistry: Develop aqueous-phase syntheses using biocatalysts to improve sustainability .

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